3-(2-(Benzyloxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a nitrobenzylidene moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of a benzyloxy compound with a suitable phenyl derivative under specific conditions.
Introduction of the nitrobenzylidene group: The intermediate is then reacted with a nitrobenzylidene compound to introduce the nitrobenzylidene moiety.
Cyclization to form the pyrazole ring: The final step involves cyclization to form the pyrazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines.
Scientific Research Applications
3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors or enzymes: This can modulate their activity and lead to desired biological effects.
Interference with cellular processes: The compound may affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrobenzylidene)-5-phenyl-2(3H)-furanone: Shares the nitrobenzylidene moiety but differs in the core structure.
1-{2-((4-Nitrobenzylidene)amino)phenyl}-3-phenylthiourea: Contains a similar nitrobenzylidene group but has a different functional group.
Uniqueness
3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of structural features, which contribute to its distinct chemical reactivity and potential applications. The presence of the benzyloxy group, nitrobenzylidene moiety, and pyrazole ring makes it a versatile compound for various scientific research applications.
Properties
CAS No. |
634895-38-8 |
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Molecular Formula |
C24H19N5O4 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19N5O4/c30-24(28-25-15-17-10-12-19(13-11-17)29(31)32)22-14-21(26-27-22)20-8-4-5-9-23(20)33-16-18-6-2-1-3-7-18/h1-15H,16H2,(H,26,27)(H,28,30)/b25-15+ |
InChI Key |
ATARYXIDQRSRCB-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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